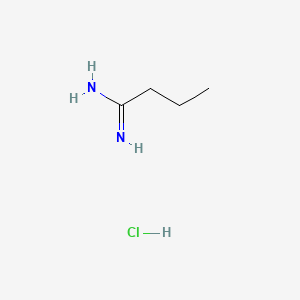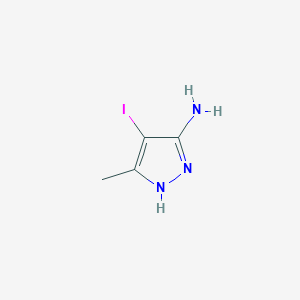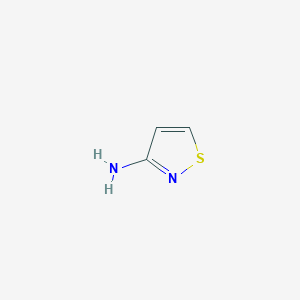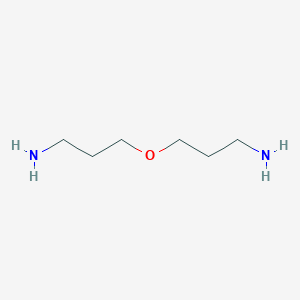
2-Amino-6-méthoxyphénol
Vue d'ensemble
Description
2-Amino-6-methoxyphenol (2-AM6MP) is an organic compound belonging to the class of phenols, which are compounds that contain a hydroxyl group (−OH) attached to an aromatic hydrocarbon group. 2-AM6MP is a white crystalline solid with a melting point of 95-96 °C and a molecular weight of 140.17 g/mol. It is insoluble in water but soluble in alcohols, ethers, and other organic solvents. 2-AM6MP is used in organic synthesis, pharmaceuticals, and agrochemicals.
Applications De Recherche Scientifique
Blocs de construction pour les produits naturels bioactifs
Les dérivés du 2-amino-6-méthoxyphénol présentent un potentiel élevé comme blocs de construction pour la synthèse de produits naturels bioactifs . Ces composés peuvent être utilisés pour créer des molécules complexes avec des groupes fonctionnels qui confèrent des propriétés spécifiques .
Polymères conducteurs
Le composé est également utilisé dans la synthèse de polymères conducteurs . Ces polymères ont une large gamme d'applications, notamment dans l'industrie électronique pour des dispositifs tels que les diodes électroluminescentes organiques (OLED) et les cellules solaires .
Antioxydants
Les m-aryloxyphénols, y compris le this compound, ont été trouvés pour avoir des activités biologiques potentielles, y compris agir comme des antioxydants . Cela les rend utiles dans diverses industries, y compris l'alimentation et les produits pharmaceutiques .
Absorbeurs d'ultraviolets
Ces composés peuvent également agir comme des absorbeurs d'ultraviolets . Cette propriété est particulièrement utile dans l'industrie des plastiques, où ils peuvent contribuer à empêcher la dégradation des matières plastiques due aux rayons UV .
Ignifugeants
Les m-aryloxyphénols sont couramment utilisés dans la production de plastiques, d'adhésifs et de revêtements en raison de leur capacité à améliorer la stabilité thermique et la résistance au feu de ces matériaux . Cela les rend précieux dans les industries où la sécurité incendie est une préoccupation .
Effets antitumoraux et anti-inflammatoires
Certaines études ont montré que les m-aryloxyphénols ont des effets antitumoraux et anti-inflammatoires potentiels . Cela suggère qu'ils pourraient avoir des applications dans le développement de nouveaux médicaments et thérapies .
Safety and Hazards
Orientations Futures
The potential applications of 2-amino-6-methoxyphenol and its derivatives are vast. They have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research could focus on developing innovative synthetic methods for the preparation of complex 2-amino-6-methoxyphenol derivatives .
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-6-methoxyphenol are various cytokines in human airway cells . These include CCL2, CCL5, IL-6, IL-8, ICAM-1, MIF, CXCL1, CXCL10, and Serpin E1 . These cytokines play a crucial role in the inflammatory response in diseases such as asthma and other respiratory diseases .
Mode of Action
2-Amino-6-methoxyphenol interacts with its targets by inhibiting their expression . 2-amino-6-methoxyphenol does inhibit the binding of the rna-binding protein hur to mrna, indicating that it may act post-transcriptionally .
Biochemical Pathways
The 2-Aminophenol catabolic pathway is affected by 2-Amino-6-methoxyphenol . This pathway is encoded by the amn gene cluster in certain bacteria . The degradation of 2-Aminophenol leads to the production of picolinic acid .
Pharmacokinetics
It is known that the compound has a molecular weight of 13915
Result of Action
The result of 2-Amino-6-methoxyphenol’s action is the inhibition of multiple inflammatory mediators in human airway cells . This leads to an anti-inflammatory effect, making 2-Amino-6-methoxyphenol a potential therapeutic agent for inflammatory diseases .
Action Environment
The action of 2-Amino-6-methoxyphenol can be influenced by various environmental factors. For instance, the acidity of phenols, including 2-Amino-6-methoxyphenol, can be affected by the presence of an aromatic ring and additional electron-withdrawing substituents
Analyse Biochimique
Biochemical Properties
2-Amino-6-methoxyphenol plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with enzymes such as 2-octaprenyl-6-methoxyphenol hydroxylase, which introduces a hydroxyl group at carbon four of 2-octaprenyl-6-methoxyphenol, resulting in the formation of 2-octaprenyl-6-methoxy-1,4-benzoquinol . This interaction is crucial for the biosynthesis of ubiquinone, a vital component in cellular respiration and energy production.
Cellular Effects
2-Amino-6-methoxyphenol has been shown to exert various effects on different cell types and cellular processes. In human airway cells, methoxyphenolic compounds, including 2-Amino-6-methoxyphenol, demonstrate anti-inflammatory activity by inhibiting the production of cytokines such as TNF-α, IL-6, and IL-8 . This inhibition is achieved through the suppression of NF-κB activation and the binding of RNA-binding proteins to mRNA, indicating a post-transcriptional regulatory mechanism.
Molecular Mechanism
The molecular mechanism of 2-Amino-6-methoxyphenol involves its interaction with specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, it inhibits the binding of the RNA-binding protein HuR to mRNA, thereby reducing the production of inflammatory mediators . Additionally, 2-Amino-6-methoxyphenol acts as an oxygenase substrate for 2-octaprenyl-6-methoxyphenol hydroxylase, facilitating the biosynthesis of ubiquinone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-6-methoxyphenol have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that methoxyphenolic compounds, including 2-Amino-6-methoxyphenol, maintain their anti-inflammatory activity over extended periods, although their efficacy may decrease due to gradual degradation . This highlights the importance of considering the temporal stability of the compound in experimental designs.
Dosage Effects in Animal Models
The effects of 2-Amino-6-methoxyphenol vary with different dosages in animal models. At lower doses, the compound exhibits beneficial anti-inflammatory properties without significant adverse effects. At higher doses, it may induce toxic effects, including hepatotoxicity and neurotoxicity . These threshold effects underscore the need for careful dosage optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
2-Amino-6-methoxyphenol is involved in several metabolic pathways, interacting with enzymes and cofactors that modulate its activity. One notable pathway is its role in the biosynthesis of ubiquinone, where it serves as a substrate for 2-octaprenyl-6-methoxyphenol hydroxylase . This interaction is essential for the production of ubiquinone, which is crucial for mitochondrial electron transport and ATP synthesis.
Transport and Distribution
The transport and distribution of 2-Amino-6-methoxyphenol within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with cellular transporters that facilitate its uptake and distribution to target sites . Additionally, its localization within specific cellular compartments, such as the cytoplasm, influences its activity and function.
Subcellular Localization
2-Amino-6-methoxyphenol is primarily localized in the cytoplasm, where it participates in various biochemical processes . Its subcellular localization is directed by specific targeting signals and post-translational modifications that ensure its proper distribution within the cell. This localization is critical for its role in enzyme interactions and metabolic pathways.
Propriétés
IUPAC Name |
2-amino-6-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-6-4-2-3-5(8)7(6)9/h2-4,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDXORTKZTNOXOP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20512711 | |
| Record name | 2-Amino-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40925-71-1 | |
| Record name | 2-Amino-6-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20512711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-6-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![5-Bromothieno[2,3-b]pyridine](/img/structure/B1281670.png)